molecular formula C18H19N3O4S B2815147 N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 953184-53-7

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2815147
CAS No.: 953184-53-7
M. Wt: 373.43
InChI Key: HDZNIXMJBSAAIE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide (CAS: 946228-92-8) is a hybrid heterocyclic molecule combining benzothiazole, oxazole, and tetrahydrofuran (oxolane) moieties. Its molecular formula is C₁₈H₁₉N₃O₄S (MW: 373.43 g/mol), with a SMILES string: COc1ccc2c(c1)nc(s2)N(C(=O)c1onc(c1)C)CC1CCCO1 . The 6-methoxybenzothiazole core is linked to a 3-methyl-1,2-oxazole carboxamide group, further substituted with an oxolan-2-ylmethyl chain.

For example, 2-substituted benzothiazoles often employ imidazole intermediates or direct amidation under reflux conditions in solvents like chloroform or ethanol . Characterization methods include ¹H/¹³C NMR, IR spectroscopy, and X-ray crystallography to confirm regiochemistry and hydrogen-bonding patterns .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-11-8-15(25-20-11)17(22)21(10-13-4-3-7-24-13)18-19-14-6-5-12(23-2)9-16(14)26-18/h5-6,8-9,13H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZNIXMJBSAAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative through the reaction of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions.

    Isoxazole Ring Formation: The next step involves the formation of the isoxazole ring by reacting the benzothiazole derivative with hydroxylamine hydrochloride and acetic anhydride.

    Coupling with Tetrahydrofuran: The final step involves coupling the isoxazole derivative with tetrahydrofuran-2-carboxylic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isoxazole moieties.

    Reduction: Reduction reactions can occur at the benzothiazole ring, leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced dihydro compounds, and substituted isoxazole derivatives.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiazole Derivatives

The table below compares the target compound with structurally related benzothiazole-based molecules:

Compound Name Key Substituents Molecular Formula Notable Features Reference
Target Compound 6-Methoxybenzothiazole, oxazole, oxolane C₁₈H₁₉N₃O₄S Hybrid heterocyclic system; potential for dual hydrogen bonding and lipophilicity
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Adamantyl, acetamide C₂₀H₂₄N₂O₂S Bulky adamantyl group enhances metabolic stability; crystallizes in triclinic P1
N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]-2-{4-[4-(1H-benzodiazol-2-yl)phenoxy]acetamide 4-Bromophenyl, benzodiazole, triazole-thiazole C₂₆H₁₈BrN₇O₂S Bromine enhances halogen bonding; high docking scores for enzyme inhibition
N-(5-Methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide 5-Methoxybenzothiazole (positional isomer of target) C₁₃H₁₂N₄O₃S Positional isomerism affects electronic distribution and solubility

Key Observations :

  • Adamantyl vs. Oxolane Substituents: The adamantyl group in provides rigidity and lipophilicity, favoring crystal packing via S···S interactions (3.622 Å) and N–H⋯N hydrogen bonds.
  • Positional Isomerism : The 5-methoxy isomer (CAS: 946228-92-8, ) differs from the 6-methoxy target compound in electronic effects; methoxy at the 6-position may enhance π-stacking in biological targets.
  • Halogenated Derivatives : Bromine in compound 9c improves binding affinity through halogen bonding, a feature absent in the target compound.

Pharmacological and Structural Insights

Hydrogen Bonding and Crystal Packing
  • The adamantyl derivative forms H-bonded dimers via N–H⋯N (2.86 Å) and C–H⋯O (3.12 Å) interactions, stabilizing its triclinic crystal lattice .
  • The target compound’s oxazole and oxolane groups likely participate in C–H⋯O/N interactions , though crystallographic data are unavailable.
Docking and Bioactivity
  • Compound 9c (4-bromophenyl derivative) shows strong docking poses with enzymes, suggesting competitive inhibition at active sites .
  • The target compound’s oxazole ring may mimic adenine in ATP-binding pockets, similar to kinase inhibitors like imatinib.

Recommendations for Future Research :

  • Resolve crystallographic data to elucidate hydrogen-bonding networks.
  • Evaluate IC₅₀ values against kinases (e.g., EGFR, VEGFR) for direct comparison with brominated analogs .
  • Explore the impact of 5- vs. 6-methoxy positional isomerism on target binding .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including anti-tumor and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C15H18N4O3S
Molecular Weight 342.39 g/mol

Anti-Tumor Activity

Recent studies have highlighted the anti-tumor potential of benzothiazole derivatives, including the compound in focus. For instance, a study evaluated various benzothiazole compounds against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that compounds with similar structures exhibited significant inhibition of cell proliferation and induced apoptosis at micromolar concentrations .

Compound Cell Line IC50 (μM) Mechanism of Action
B7A4314.0Induces apoptosis and inhibits IL-6 production
B7A5493.5Cell cycle arrest and migration inhibition

The mechanism of action involves the modulation of apoptotic pathways and inflammatory cytokines, particularly interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in tumor progression .

Anti-inflammatory Activity

In addition to its anti-tumor properties, this compound has demonstrated significant anti-inflammatory effects. In vitro studies using RAW264.7 macrophages showed that the compound reduced the expression levels of pro-inflammatory cytokines IL-6 and TNF-α upon treatment . The reduction in these cytokines suggests a potential therapeutic application in inflammatory diseases.

Case Studies

  • Study on Benzothiazole Derivatives : A comprehensive evaluation was conducted on a series of benzothiazole derivatives for their biological activities. The compound N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[oxolan-2-ylmethyl]-1,2-oxazole-5-carboxamide was included in this study and showed promising results in inhibiting tumor growth in vitro.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound affects cell cycle regulation by modulating cyclin-dependent kinases (CDKs) and promoting apoptosis through the intrinsic pathway involving caspases .

Q & A

Basic Synthesis: What are the common synthetic routes for preparing this compound, and what reaction conditions are critical?

Methodological Answer:
The compound is synthesized via multi-step reactions involving coupling of benzothiazole and oxazole precursors. Key steps include:

  • Amide bond formation : Reacting 6-methoxybenzothiazol-2-amine derivatives with activated oxazole-5-carboxylic acid (e.g., using N,N'-carbonyldiimidazole (CDI) or N-hydroxysuccinimide (NHS) esters) under anhydrous conditions (e.g., DMF, 0–5°C) to prevent hydrolysis .
  • N-alkylation : Introducing the oxolan-2-ylmethyl group via nucleophilic substitution, often requiring bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., acetonitrile) at 60–80°C .
  • Critical conditions : Moisture-sensitive steps require inert atmospheres (N₂/Ar), and intermediates should be purified via flash chromatography (silica gel, ethyl acetate/hexane) .

Advanced Synthesis: How can researchers resolve low yields in the final coupling step?

Methodological Answer:
Low yields (e.g., <40%) often arise from steric hindrance or competing side reactions. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 30 min at 100°C vs. 12 hrs conventional heating) .
  • Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) enhance coupling efficiency for hindered amines .
  • Protecting groups : Temporarily protecting the oxazole’s nitrogen during alkylation steps reduces side-product formation .

Basic Structural Characterization: Which spectroscopic techniques are essential for confirming the structure?

Methodological Answer:

  • ¹H/¹³C NMR : Key for verifying substituent connectivity (e.g., methoxy protons at δ 3.8–4.0 ppm; oxolan methylene at δ 3.5–4.2 ppm) .
  • FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and benzothiazole C-S (~680 cm⁻¹) .
  • High-resolution MS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₂N₃O₄S: 400.1285) .

Advanced Structural Analysis: How can DFT calculations enhance understanding of electronic properties?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts:

  • Electron distribution : Localization on the benzothiazole’s sulfur and oxazole’s nitrogen, explaining redox behavior .
  • HOMO-LUMO gaps : Correlate with experimental UV-Vis spectra (e.g., λmax ~300 nm) to assess photostability .
  • Validation : Compare computed vs. experimental X-ray crystallography data (e.g., bond angles <2% deviation) .

Basic Biological Activity: What assays are used to evaluate its antimicrobial potential?

Methodological Answer:

  • Microbroth dilution : Test against Staphylococcus aureus (G+) and Proteus vulgaris (G-) at 1–100 µg/mL, with ciprofloxacin as a control .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values .
  • Biofilm inhibition : Crystal violet staining after 24-hr exposure to assess anti-biofilm activity .

Advanced Biological Studies: How to address contradictory potency data across similar derivatives?

Methodological Answer:
Conflicting results (e.g., variable IC₅₀ against kinases) may arise from:

  • Substituent effects : Electron-withdrawing groups on benzothiazole enhance target binding (e.g., -Cl vs. -OCH₃) .
  • Solubility : Poor aqueous solubility (logP >3) can reduce bioavailability; use DMSO stocks ≤0.1% to avoid solvent interference .
  • Assay conditions : Standardize ATP concentrations in kinase assays to minimize variability .

Basic Mechanistic Studies: What tools identify its primary biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina screens against PDB targets (e.g., EGFR kinase: PDB 1M17) to predict binding modes .
  • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (KD <1 µM suggests high affinity) .
  • CRISPR-Cas9 knockouts : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .

Advanced Data Analysis: How to resolve discrepancies in enzymatic inhibition assays?

Methodological Answer:
Contradictory IC₅₀ values may stem from:

  • Enzyme source : Recombinant vs. native enzymes differ in post-translational modifications .
  • Redox interference : Thiol-containing buffers (e.g., DTT) may react with benzothiazole’s sulfur, altering activity; use TCEP instead .
  • Data normalization : Express inhibition relative to positive controls (e.g., staurosporine for kinases) .

Basic Analytical Methods: Which chromatographic techniques ensure purity?

Methodological Answer:

  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA), retention time ~8.2 min, purity ≥95% .
  • TLC : Silica gel 60 F₂₅₄, ethyl acetate/hexane (3:7), Rf = 0.45 .
  • Elemental analysis : Carbon/nitrogen content within ±0.3% of theoretical values .

Advanced Analytical Challenges: How to characterize degradation products under stress conditions?

Methodological Answer:

  • Forced degradation : Expose to 0.1N HCl (40°C, 24 hrs), 30% H₂O₂ (room temp, 6 hrs), and UV light (254 nm, 48 hrs) .
  • LC-MS/MS : Identify major degradation products (e.g., hydrolyzed amide bond at m/z 242.1) .
  • Stability-indicating assays : Validate methods using ICH Q2(R1) guidelines for specificity and linearity .

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